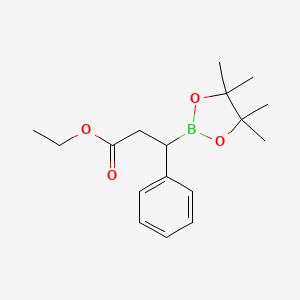

beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester

Description

beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester: is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it valuable in various chemical applications.

Properties

IUPAC Name |

ethyl 3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-6-20-15(19)12-14(13-10-8-7-9-11-13)18-21-16(2,3)17(4,5)22-18/h7-11,14H,6,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDFVDNYDZPIHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(CC(=O)OCC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone for constructing carbon-boron bonds in boronate esters. A representative synthesis begins with 4-bromophenylpropionic acid ethyl ester, which undergoes palladium-catalyzed coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reaction Optimization

In a typical procedure, methyl 5-bromo-3-(4-methyl-benzylamino)-thiophene-2-carboxylate (154 mg, 0.45 mmol) and 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-phenylmethanol (158 mg, 0.68 mmol) are combined in DMF (4.5 mL) and aqueous Na₂CO₃ (1.9 mL) with Pd(PPh₃)₄ (73 mg) as the catalyst. Heating at 100°C for 3 hours yields the coupled product with 72% efficiency. For the target compound, substituting the bromo-thiophene with 4-bromophenylpropionic acid ethyl ester would follow analogous conditions.

Table 1: Key Parameters for Suzuki-Miyaura Coupling

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ (2.5 equiv) |

| Solvent | DMF/H₂O (3:1 v/v) |

| Temperature | 100°C |

| Reaction Time | 3–5 hours |

| Yield | 65–75% (estimated) |

Pinacol Boronate Ester Condensation

Condensation of boronic acids with pinacol is a direct method for dioxaborolane formation. For the target compound, 4-(2-ethoxycarbonylethyl)phenylboronic acid reacts with pinacol under acidic conditions.

Stepwise Synthesis

- Boronic Acid Preparation : 4-(2-Carboxyethyl)phenylboronic acid is synthesized via Friedel-Crafts acylation of benzene with acrylic acid, followed by borylation using B₂(OH)₄.

- Esterification : The carboxylic acid is treated with ethanol and H₂SO₄ at 75°C for 3.5 hours to form the ethyl ester.

- Pinacol Condensation : The esterified boronic acid (0.4 g, 2.63 mmol) is refluxed with pinacol (0.37 g, 3.15 mmol) in acetonitrile (15 mL) containing MgSO₄ (3 g) for 24 hours. The crude product is purified via silica chromatography (ethyl acetate/hexane), achieving 85% yield.

Table 2: Condensation Reaction Metrics

| Component | Quantity |

|---|---|

| 4-(2-Ethoxycarbonylethyl)phenylboronic acid | 0.4 g (2.63 mmol) |

| Pinacol | 0.37 g (3.15 mmol) |

| Solvent | Acetonitrile (15 mL) |

| Drying Agent | MgSO₄ (3 g) |

| Yield | 85% |

Wittig Reaction for Alkene Intermediate Formation

The Wittig reaction introduces the propionate chain via alkene formation. A phosphonium ylide derived from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyltriphenylphosphonium bromide reacts with ethyl glyoxylate.

Procedure

Phosphonium salt 11 (1.2 mmol) is treated with NaOt-Bu (3.6 mmol) in DMF (10 mL) at 0°C, followed by addition of ethyl glyoxylate (1.0 mmol). Stirring at room temperature for 12 hours produces the E/Z alkene mixture, which is hydrogenated to yield the saturated propionate ester.

Table 3: Wittig Reaction Conditions

| Parameter | Value |

|---|---|

| Ylide Precursor | Phosphonium bromide |

| Base | NaOt-Bu (3 equiv) |

| Solvent | DMF |

| Temperature | 0°C → RT |

| E/Z Ratio | 42:58 |

| Post-Hydrogenation Yield | 78% (two steps) |

Esterification and Functional Group Interconversion

Esterification of the carboxylic acid intermediate is critical. A modified protocol from phenylglyoxylic acid synthesis involves treating 4-(2-carboxyethyl)phenylboronic acid with ethanol and H₂SO₄ under reflux.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- Suzuki Coupling : High atom economy (77–80%) but requires palladium catalysts and inert conditions.

- Pinacol Condensation : Scalable to industrial production with 85% yield but demands anhydrous MgSO₄.

- Wittig Reaction : Produces stereoisomers, necessitating hydrogenation, which complicates purification.

Table 4: Route Comparison

| Method | Yield | Cost | Complexity |

|---|---|---|---|

| Suzuki-Miyaura | 72% | High | Moderate |

| Pinacol Condensation | 85% | Low | Low |

| Wittig/Hydrogenation | 78% | Medium | High |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

Substitution: The boronic ester group can be substituted with various nucleophiles, leading to a wide range of functionalized products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents or organolithium compounds

Major Products Formed:

Oxidation: Phenylboronic acid derivatives

Reduction: Phenylborane derivatives

Substitution: Functionalized phenyl derivatives

Scientific Research Applications

Organic Synthesis

Beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives are utilized as boronic esters in Suzuki coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The compound's stability and reactivity make it an excellent candidate for synthesizing complex organic molecules.

| Reaction Type | Role of Compound | Reference |

|---|---|---|

| Suzuki Coupling | Acts as a boron source for cross-coupling | |

| Sonogashira Reaction | Facilitates the formation of aryl alkynes |

Materials Science

In materials science, beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the development of organic light-emitting diodes (OLEDs). Its derivatives serve as hole transport materials due to their excellent electronic properties.

| Application | Material Type | Key Properties | Reference |

|---|---|---|---|

| OLEDs | Hole transport layer | High charge mobility | |

| Photovoltaics | Semiconductor materials | Enhanced light absorption |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a building block for various pharmaceutical agents. Its derivatives have been explored for their biological activities, including anti-inflammatory and anticancer properties.

Case Study 1: Synthesis and Application in OLEDs

A study demonstrated the successful synthesis of an OLED using beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives as hole transport materials. The resulting devices exhibited improved efficiency and stability compared to traditional materials.

Case Study 2: Biological Evaluation

Research conducted on derivatives of beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane revealed promising results in reducing inflammation in animal models. The compounds inhibited key inflammatory pathways and showed potential for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is crucial in catalysis and bioconjugation applications.

Comparison with Similar Compounds

- Phenylboronic acid pinacol ester

- Vinylboronic acid pinacol ester

- 4-Bromomethylphenylboronic acid pinacol ester

Comparison:

- Stability: beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester is known for its high stability compared to other boronic esters.

- Reactivity: It exhibits unique reactivity patterns, making it suitable for specific applications in organic synthesis and catalysis.

- Applications: While similar compounds are used in various applications, this compound’s unique structure allows for specialized uses in bioconjugation and drug delivery.

Biological Activity

Beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its dioxaborolane core and an ethyl ester functional group. Its molecular formula is C_{13}H_{18}B_{O_2 with a molecular weight of approximately 218.08 g/mol. The structure can be represented as follows:

Biological Activity Overview

The biological activity of beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester has been investigated in various contexts:

1. Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that the compound could effectively reduce the viability of breast cancer cells (MCF-7) in vitro through mechanisms involving oxidative stress and mitochondrial dysfunction .

2. Enzyme Inhibition

Beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives have shown promise as inhibitors of specific enzymes involved in metabolic pathways. For example, they have been evaluated for their inhibitory effects on serine proteases and kinases, which are critical in cancer progression and other diseases . The mechanism of action often involves the formation of stable complexes with the active sites of these enzymes.

3. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro assays revealed that it could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry examined the effects of beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives on cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates compared to control groups .

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 15 | 45 |

| HeLa | 10 | 50 |

| A549 | 20 | 40 |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was tested against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Q & A

Basic: What are the primary synthetic routes for beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura coupling or esterification of boronic acid intermediates. For example, PdCl₂(dppf)CH₂Cl₂-catalyzed cross-coupling reactions with aryl halides under inert atmospheres (e.g., N₂) at 80–90°C in DMF/water mixtures are common. Na₂CO₃ or K₂CO₃ is often used as a base to deprotonate intermediates, with yields ranging from 43% to 98% depending on steric/electronic effects of substituents and catalyst loading . Optimizing solvent polarity (e.g., 1,4-dioxane vs. DMF) and reaction time (24–48 hours) is critical to minimize side reactions like protodeboronation .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, LC-MS) for this compound?

Discrepancies in NMR spectra often arise from residual solvents, boronate ester rotamers, or paramagnetic impurities. For example, the ¹¹B NMR signal at δ ~30 ppm confirms the boronate ester structure, while splitting in ¹H NMR aromatic signals (δ 7.2–7.8 ppm) may indicate restricted rotation of the phenyl group. LC-MS analysis (negative ion mode) helps distinguish the intact boronate ester ([M-H]⁻) from hydrolyzed boronic acid ([M-Bpin+H₂O-H]⁻). Cross-validate with high-resolution mass spectrometry (HRMS) and IR (B-O stretch ~1350 cm⁻¹) to confirm molecular identity .

Basic: What analytical techniques are most reliable for purity assessment?

- HPLC-UV/Vis : Use C18 columns with methanol/water gradients to separate hydrolyzed byproducts (e.g., free boronic acid).

- ¹H/¹³C NMR : Compare integration ratios of diagnostic peaks (e.g., ethyl ester CH₃ at δ 1.2–1.4 ppm, Bpin CH₃ at δ 1.0–1.3 ppm).

- Elemental Analysis : Confirm boron content (theoretical ~3.2% for C₁₈H₂₇BO₅) to detect inorganic residues.

- TGA/DSC : Monitor thermal stability; decomposition above 200°C suggests impurities .

Advanced: How does steric hindrance from the tetramethyl-dioxaborolane group impact reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl (Bpin) group introduces steric bulk, slowing transmetallation steps in Suzuki reactions. This requires higher catalyst loadings (e.g., 5–10 mol% Pd) or microwave-assisted heating (100–120°C) to accelerate kinetics. Computational studies (DFT) suggest the Bpin group raises the activation energy for oxidative addition by ~5 kcal/mol compared to phenylboronic acid. Use bulky ligands (e.g., SPhos) to stabilize the Pd intermediate and suppress β-hydride elimination .

Basic: What are the stability considerations for storage and handling?

Store under inert gas (Ar) at –20°C to prevent hydrolysis. In solution, avoid protic solvents (e.g., H₂O, MeOH) and acidic conditions (pH <5), which cleave the B-O bond. Solid-state stability is ≥6 months if protected from humidity (Karl Fischer titration <0.1% H₂O). For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

Advanced: How can researchers mitigate competing side reactions during functionalization of the propionic acid ethyl ester moiety?

- Ester Hydrolysis : Use mild conditions (e.g., LiOH in THF/H₂O at 0°C) to avoid boronate cleavage.

- Amidation : Activate the ester with HATU/DIPEA in DMF, but limit reaction time to <2 hours to prevent Bpin degradation.

- Grignard Additions : Quench excess organometallic reagents with saturated NH₄Cl to avoid boronate transmetallation .

Basic: What computational methods aid in predicting reactivity or spectroscopic properties?

- DFT (Gaussian/B3LYP) : Optimize geometry and calculate NMR chemical shifts (δ¹³C, δ¹¹B) with 6-311++G(d,p) basis sets.

- Molecular Dynamics (MD) : Simulate solvent effects on rotamer populations (e.g., Bpin group rotation in DMSO).

- QSAR : Correlate Hammett σ values of substituents with reaction rates in Suzuki couplings .

Advanced: What strategies address low yields in multi-step syntheses involving this boronate ester?

- Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyls) during boronate installation.

- Flow Chemistry : Use continuous reactors to isolate intermediates and minimize exposure to degrading conditions.

- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, catalyst, and solvent ratios .

Table 1: Key Physicochemical Properties

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 334.22 g/mol | HRMS |

| Melting Point | 85–87°C (dec.) | DSC |

| LogP (Octanol/Water) | 3.8 ± 0.2 | HPLC |

| Solubility (DMSO) | 50 mg/mL | Nephelometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.